4-Methyl-2-(methylthio)pyrimidine
Overview
Description
4-Methyl-2-(methylthio)pyrimidine is a compound with potential applications in various fields, including materials science and pharmacology. It serves as a precursor for the synthesis of more complex molecules, such as herbicides, pharmaceuticals, and nonlinear optical materials. The compound's chemical structure allows for diverse reactivity and property modulation, making it a subject of interest for synthetic chemists and materials scientists alike.
Synthesis Analysis
The synthesis of 4-Methyl-2-(methylthio)pyrimidine and its derivatives involves multiple steps, including methylation, chlorination, and nucleophilic substitution reactions. One method described for synthesizing a related compound, 2-methylthio-4,6-difluoride pyrimidine, involves reactions starting from sulfocarbamidediethyl malonate through to dimethyl sulphate and phosphorus oxychloride, highlighting the compound's complex synthetic routes and the factors influencing these reactions for optimal yields and purities (Xiong Li-li, 2007).
Molecular Structure Analysis
The molecular and electronic structures of derivatives of 4-Methyl-2-(methylthio)pyrimidine have been studied using spectroscopic techniques and quantum chemical calculations. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4-Methyl-2-(methylthio)pyrimidine, was analyzed through SCXRD, FT-Raman, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's solid-state crystal structure and electronic properties, revealing interactions such as C-H⋯O and π···π interactions (P. Krishna Murthy et al., 2019).
Chemical Reactions and Properties
4-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including cyclization and nucleophilic substitution, to form structurally diverse compounds. These reactions have been explored for the synthesis of novel compounds with potential biological activities and as intermediates in the production of anticancer drugs. The reactivity and properties of these compounds are influenced by the presence of the methylthio group and the pyrimidine core, contributing to their utility in medicinal chemistry and material science applications.
Physical Properties Analysis
The physical properties of 4-Methyl-2-(methylthio)pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, have been studied. These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications. For example, oligonucleotides containing derivatives of 4-Methyl-2-(methylthio)pyrimidine have been examined for their reactivity and physical properties, providing insights into their stability and potential uses in biochemical research (B. Connolly & P. Newman, 1989).
Chemical Properties Analysis
The chemical properties of 4-Methyl-2-(methylthio)pyrimidine, including its reactivity patterns, stability, and sensitivity towards various processes, have been investigated through theoretical studies and experimental approaches. These studies help in understanding the compound's behavior in chemical reactions and its potential applications in synthesis and material development. For instance, the electrochemical oxidation of derivatives of 4-Methyl-2-(methylthio)pyrimidine has been explored, yielding valuable insights into their redox properties and the formation of disulfides (F. Freeman et al., 2008).
Scientific Research Applications
Infrared and Raman Spectroscopies Studies : This compound is used in studying IR and Raman spectroscopies of amino, methylamino, and dimethylamino dichloro 5-methylthio pyrimidines and their derivatives (Gauther & Lebas, 1980).
Preparation of Butylaminopyrimidines : It serves as a precursor for preparing n- and t-butyl-aminopyrimidines, which have applications in scientific research (Brown & Forster, 1966).
Probe for Binding Studies : This compound is useful as a probe for binding studies, particularly in isolating high-affinity cytokinin-binding proteins and identifying binding sites on ribosomes of tobacco callus cells (Hamaguchi, Iwamura & Fujita, 1985).
Molecular Structure Study : It is employed in the study of the molecular structure of compounds and their salts (Shagidullin et al., 2011).
Synthesis of 2'-Deoxytubercidins : 4-Methyl-2-(methylthio)pyrimidine is used in synthesizing 2'-deoxytubercidins and their derivatives, which have potential biological activities (Cottam et al., 1985).
Potential Therapeutic Applications : Derivatives like 4-(phenylamino)thieno[3,2-i/jpyrimidine have therapeutic potential in treating psychosis, memory impairment, and drug abuse (Song, 2007).
Antiemetic Agent Development : It has been utilized in developing powerful antiemetic agents, particularly in the synthesis of 2-methylamino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine and 2-isopropylamine derivatives (Mattioda et al., 1975).
Anticancer and Anti-inflammatory Activities : Certain derivatives, such as 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles, exhibit anticancer and anti-inflammatory properties, expanding their therapeutic domain (Bhale et al., 2022).
Palladium-Catalyzed Sonogashira Reactions : The synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines using palladium-catalyzed Sonogashira reactions offers valuable research applications (Rezaeimanesh, Bakherad & Nasr‐Isfahani, 2019).
In Vitro Antitumor Properties : It has demonstrated potential in vitro antitumor properties (Grigoryan et al., 2012).
Antiviral Activity : This compound has been synthesized into various compounds with antiviral activity (Saxena et al., 1988).
Mass Spectrometric Studies : The complex fragmentation behavior of 2,4-substituted thieno[3,2-d]pyrimidines under positive ion electrospray ionization collision-induced dissociation mass spectrometry provides valuable information about substituent properties and gas-phase reactions in mass spectrometric studies (Guo et al., 2020).
Safety And Hazards
“4-Methyl-2-(methylthio)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .
Future Directions
While the specific future directions for “4-Methyl-2-(methylthio)pyrimidine” are not explicitly mentioned in the search results, pyrimidine derivatives are being studied for their potential pharmacological effects . This suggests that “4-Methyl-2-(methylthio)pyrimidine” could also be a subject of future research in this area.
Relevant Papers
Several papers were found during the search that discuss “4-Methyl-2-(methylthio)pyrimidine” and its properties . These papers provide more detailed information about the compound and its uses.
properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERVHYBSTYCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356302 | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylthio)pyrimidine | |
CAS RN |
14001-63-9 | |
Record name | 4-Methyl-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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